molecular formula C19H17NO B8271118 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 897035-05-1

1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8271118
CAS No.: 897035-05-1
M. Wt: 275.3 g/mol
InChI Key: COTUWXPUIXXECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions. One common approach is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions. These reactions often involve the isomerization of iminium intermediates (exo/endo isomerization) and can be catalyzed by transition metals .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and transition metal-catalyzed processes can be scaled up for industrial applications. The use of environmentally friendly methods and sustainable synthetic strategies is encouraged to improve the atom economy and yield of the product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄

    Substitution: Transition metal catalysts, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced isoquinoline derivatives .

Scientific Research Applications

1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to exert their effects by interacting with enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxynaphth-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which include the naphthalen-2-ol moiety attached to the tetrahydroisoquinoline scaffold.

Properties

CAS No.

897035-05-1

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-2-ol

InChI

InChI=1S/C19H17NO/c21-17-10-9-13-5-1-3-7-15(13)18(17)19-16-8-4-2-6-14(16)11-12-20-19/h1-10,19-21H,11-12H2

InChI Key

COTUWXPUIXXECS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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